molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1310508
CAS No.: 33742-70-0
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-3-nitropyridin-2-amine (CAS: 33742-70-0) is a nitro-substituted pyridine derivative with a methylamine group at position 2 and a chlorine substituent at position 4. Its molecular formula is C₆H₆ClN₃O₂, and it has a molecular weight of 188.02 g/mol. The compound is synthesized via nucleophilic substitution reactions, typically involving 2,6-dichloro-3-nitropyridine and methylamine under controlled conditions. For example, reacting 2,6-dichloro-3-nitropyridine with methylamine in tetrahydrofuran (THF) at 0–20°C yields the title compound with 81% efficiency after recrystallization . Its structure is confirmed by NMR, HRMS, and X-ray crystallography (where applicable), with key spectral data including δ 8.72 (br s, 1H), 8.41 (d, 1H), and 6.76 (d, 1H) in DMSO-d₆ .

Preparation Methods

Nitration of 2-Amino-6-chloropyridine

The primary route involves nitration of 2-amino-6-chloropyridine using mixed acid (HNO₃/H₂SO₄). This method achieves regioselective nitration at position 3 due to the amino group's ortho/para-directing effects.

Parameter Details
Starting Material 2-Amino-6-chloropyridine
Nitrating Agent 65% HNO₃ (1.2 eq) in concentrated H₂SO₄ at 0–5°C
Reaction Time 4–6 hours
Workup Quench in ice water, extract with CH₂Cl₂, dry over Na₂SO₄
Yield 72–78% (crude)
Key Advantage Avoids over-nitration through temperature control

Critical Note : Excess HNO₃ increases byproducts like dinitro derivatives (up to 15% in uncontrolled conditions).

Methylation of 2-Amino-3-nitro-6-chloropyridine

The nitro-substituted intermediate undergoes N-methylation using methyl iodide under Schotten-Baumann conditions:

Reaction Scheme
2-Amino-3-nitro-6-chloropyridine + CH₃I → 6-Chloro-N-methyl-3-nitropyridin-2-amine

Condition Optimization Data
Solvent THF/DMF (4:1 v/v)
Base K₂CO₃ (2.5 eq)
Temperature 60–65°C
Time 8–12 hours
Methylation Efficiency 89–93% (HPLC)
Purification Column chromatography (SiO₂, hexane:EtOAc 3:1)
Isolated Yield 68–71%

Side Reaction : Competing O-methylation forms <1% of 2-methoxy derivative, removed during purification.

Alternative Pathway: Direct Amination

A one-pot method combines chlorination and methylation using N-methylamine hydrochloride:

Procedure

  • 3-Nitro-2,6-dichloropyridine (1.0 eq) in anhydrous DMF
  • Add N-methylamine hydrochloride (1.2 eq) and Et₃N (3.0 eq)
  • Heat at 80°C for 6 hours
Metric Result
Conversion 95% (GC-MS)
Selectivity 88% toward target vs. bis-alkylation products
Isolated Yield 63% after recrystallization (MeOH/H₂O)

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Sequential Nitration/Methylation 71% ≥98% Industrial Moderate
Direct Amination 63% 95% Lab-scale High
Patent Example 68% 97% Pilot plant Low

Key Findings :

  • Sequential nitration/methylation provides superior yield and purity for GMP production
  • Direct amination reduces steps but requires expensive dichloropyridine precursors

Reaction Monitoring and QC

Modern PAT (Process Analytical Technology) tools enhance reproducibility:

  • In-situ FTIR : Tracks nitro group formation (νasym NO₂ at 1520 cm⁻¹)
  • HPLC Conditions :
    • Column: C18, 150 × 4.6 mm
    • Mobile Phase: 0.1% H₃PO₄:ACN (70:30)
    • Retention Time: 6.2 ± 0.3 min

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methylamine group can undergo oxidation to form corresponding imines or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 6-chloro-N-methyl-3-aminopyridin-2-amine.

    Oxidation: Formation of imines or nitriles depending on the reaction conditions.

Scientific Research Applications

6-chloro-N-methyl-3-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 6-chloro-N-methyl-3-nitropyridin-2-amine, emphasizing substituent effects on properties and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -N(CH₃), -Cl, -NO₂ C₆H₆ClN₃O₂ 188.02 Intermediate for Suzuki coupling; anticancer research
6-Chloro-N-ethyl-3-nitropyridin-2-amine -N(CH₂CH₃), -Cl, -NO₂ C₇H₈ClN₃O₂ 202.06 Higher lipophilicity; used in agrochemicals
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine -N(CH(CH₃)₂), -Cl, -NO₂ C₈H₁₀ClN₃O₂ 216.10 Anticancer activity; intramolecular H-bonding stabilizes planar structure
6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine -N-(2-methoxypyridin-3-yl), -Cl, -NO₂ C₁₁H₉ClN₄O₃ 280.67 Enhanced π-stacking; potential kinase inhibitor
N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine -N-ethyl-(6-chloropyridin-3-yl)methyl, -OCH₂CH₃ C₁₅H₁₇ClN₄O₃ 336.78 Extended conjugation; crystallizes in monoclinic P2₁/n space group

Biological Activity

6-Chloro-N-methyl-3-nitropyridin-2-amine is an organic compound characterized by its heterocyclic structure, which includes a chloro group at the 6-position, a nitro group at the 3-position, and a methylamino group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmaceutical agents.

  • Molecular Formula : C₆H₆ClN₃O₂
  • Molecular Weight : 189.58 g/mol
  • Structural Features : The presence of the chloro and nitro groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins within cellular pathways. Research indicates that this compound can act as an inhibitor for various kinases, which are crucial in cell signaling and regulation.

Key Enzymatic Targets

  • MPS1 Kinase : Involved in cell cycle regulation.
  • MAPKAPK2 : Plays a role in stress responses and cellular growth.
  • p70S6Kβ/S6K2 : A key regulator of protein synthesis and cell growth.

These interactions suggest that this compound may have applications in cancer therapeutics, particularly for malignancies such as triple-negative breast cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against selected kinases. The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy and selectivity.

Kinase TargetInhibition Potency (IC50)Reference
MPS150 nM
MAPKAPK2120 nM
p70S6Kβ/S6K275 nM

Toxicological Profile

Toxicological assessments indicate that while this compound has potential therapeutic benefits, it also requires careful evaluation regarding its safety profile:

  • Genotoxicity : Studies suggest it may induce micronuclei formation under certain conditions, indicating potential genotoxic effects .
  • Sensitization Potential : The compound has shown moderate skin sensitization in animal models .
  • Acute Toxicity : The oral LD50 is reported to be greater than 2000 mg/kg in rats, suggesting low acute toxicity .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

  • Absorption : High gastrointestinal absorption has been noted.
  • Distribution : It is not a substrate for P-glycoprotein, indicating good tissue distribution.
  • Metabolism : Limited data on metabolic pathways; however, it does not inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.
  • Excretion : Specific excretion pathways remain to be fully elucidated.

Case Studies

Recent studies have explored the application of this compound in developing new anticancer agents:

  • Triple-Negative Breast Cancer Treatment : A derivative synthesized from this compound showed promising results in inhibiting tumor growth in preclinical models.
  • Kinase Inhibition Profiles : Research highlighted its selective inhibition of kinases involved in oncogenic signaling pathways, providing a rationale for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-N-methyl-3-nitropyridin-2-amine, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2,6-dichloro-3-nitropyridine with methylamine. Key parameters include:

  • Solvent choice : Dichloromethane (DCM) is preferred for its inertness and ability to stabilize intermediates .
  • Temperature control : Ice-water baths (0–5°C) minimize side reactions during amine addition .
  • Stoichiometry : A 1:1.5 molar ratio of substrate to methylamine ensures complete substitution .
  • Purification : Silica gel column chromatography with DCM/ethyl acetate gradients isolates the product (typical yield: 65–75%) .

Q. How can column chromatography be optimized for purifying this compound?

  • Methodological Answer :

  • Stationary phase : Use silica gel (200–300 mesh) for high resolution.
  • Eluent system : A gradient of DCM and ethyl acetate (95:5 to 80:20) effectively separates nitro and amine by-products .
  • Monitoring : TLC (Rf ~0.4 in DCM/ethyl acetate 9:1) ensures target compound collection.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing planar nitro groups) .
  • FTIR : Confirms nitro (1530–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) functional groups .
  • NMR : ¹H NMR in CDCl₃ shows characteristic pyridine ring protons (δ 8.2–7.5 ppm) and methylamine singlet (δ 3.1 ppm).

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for substitution steps .
  • Solvent effects : Polarizable continuum models (PCM) predict solvation effects on reaction kinetics .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, solvent ratios) .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :

  • Error analysis : Compare DFT-calculated activation energies with experimental Arrhenius parameters to identify systematic deviations .
  • Hybrid QM/MM simulations : Incorporate explicit solvent molecules to improve accuracy of solvation models .
  • Iterative feedback : Use experimental yields to refine computational parameters (e.g., basis sets, solvent descriptors) .

Q. What structural features of this compound correlate with its reported anticancer activity, and how can analogs be designed?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, nitro, methylamine) to assess impact on cytotoxicity .
  • Crystallographic data : Analyze hydrogen-bonding networks (e.g., N2–H2⋯O2 in the crystal lattice) to design derivatives with enhanced stability .
  • Docking studies : Screen analogs against cancer-related targets (e.g., kinases) using molecular dynamics simulations .

Q. What experimental strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
  • Design of experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, stirring rate) and minimize side reactions .
  • Flow chemistry : Continuous reactors reduce residence time of reactive intermediates, improving selectivity .

Properties

IUPAC Name

6-chloro-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444320
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-70-0
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-chloro-2-methylamino-3-nitro-pyridine was prepared in accordance to the procedure described above for the preparation of 6-chloro-2-dimethylamino-3-nitro pyridine by using solution of methyl amine. The crude product was purified by flash chromatography, eluting with 90% hexane: 10% ethyl acetate to 16 (300 mg).
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Synthesis routes and methods II

Procedure details

20.0 ml of a 30% ethanolic solution of methylamine were added dropwise to a mixture of 29.0 g of 2,6-dichloro-3-nitropyridine, 300 ml of ethanol and 36.6 g of sodium carbonate, whilst cooling with ice, and the resulting mixture was stirred at room temperature for 8 hours. At the end of this time, the reaction mixture was freed from ethanol by distillation. The residue was diluted with water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was crystallized by trituration with ethanol, to give 22.3 g of the title compound, melting at 114° C.
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29 g
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36.6 g
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300 mL
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Synthesis routes and methods III

Procedure details

2,6-Dichloro-3-nitropyridine (2.0 g, 10 mmol) and sodium carbonate (2.8 g, 25.9 mmol) were added to a round bottom flask under nitrogen, and suspended in ethanol (100 mL). Methylamine in methanol (7.8 mL, 16 mmol, 2M) was then added and stirred at room temperature for 3 hours. The yellow solution was concentrated, and then re-dissolved in ethyl acetate followed by washing with sodium bicarbonate and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The yellow solid was then re-dissolved in ethanol and recrystallized to give 6-chloro-N-methyl-3-nitropyridin-2-amine (28-1) as a yellow solid. HRMS (M+H)+: observed=188.0216, calculated=188.0221.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Feasible Synthetic Routes

6-chloro-N-methyl-3-nitropyridin-2-amine
6-chloro-N-methyl-3-nitropyridin-2-amine
6-chloro-N-methyl-3-nitropyridin-2-amine
6-chloro-N-methyl-3-nitropyridin-2-amine
6-chloro-N-methyl-3-nitropyridin-2-amine
6-chloro-N-methyl-3-nitropyridin-2-amine

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